3,5-dichloro-4-methoxy-N-(2-methyl-4-nitrophenyl)benzamide
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Overview
Description
3,5-Dichloro-4-methoxy-N-(2-methyl-4-nitrophenyl)benzamide is an organic compound characterized by its complex aromatic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-4-methoxy-N-(2-methyl-4-nitrophenyl)benzamide typically involves a multi-step process:
Nitration: The starting material, 2-methyl-4-nitroaniline, undergoes nitration to introduce the nitro group.
Chlorination: The aromatic ring is chlorinated to introduce chlorine atoms at the 3 and 5 positions.
Methoxylation: A methoxy group is introduced at the 4 position through a methoxylation reaction.
Amidation: The final step involves the formation of the amide bond between the chlorinated and methoxylated aromatic ring and the 2-methyl-4-nitroaniline.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, often involving catalysts and controlled temperatures to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinones.
Reduction: The nitro group can be reduced to an amine, which can further react to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Hydrogen gas with a palladium catalyst or sodium borohydride for reduction reactions.
Nucleophiles: Sodium methoxide or other strong nucleophiles for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3,5-dichloro-4-methoxy-N-(2-methyl-4-nitrophenyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development and other therapeutic applications.
Medicine
The compound’s potential medicinal properties are of significant interest. It is investigated for its ability to act as an inhibitor or modulator of specific enzymes or receptors, which could lead to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials that require specific aromatic structures.
Mechanism of Action
The mechanism by which 3,5-dichloro-4-methoxy-N-(2-methyl-4-nitrophenyl)benzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial outcomes.
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloro-4-methoxybenzamide: Lacks the nitro and methyl groups, resulting in different chemical properties and reactivity.
2-Methyl-4-nitroaniline:
4-Methoxy-N-(2-methyl-4-nitrophenyl)benzamide: Lacks the chlorine atoms, which can influence its reactivity and interactions.
Uniqueness
3,5-Dichloro-4-methoxy-N-(2-methyl-4-nitrophenyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for various applications in research and industry.
Properties
IUPAC Name |
3,5-dichloro-4-methoxy-N-(2-methyl-4-nitrophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O4/c1-8-5-10(19(21)22)3-4-13(8)18-15(20)9-6-11(16)14(23-2)12(17)7-9/h3-7H,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRBDTLNNLHZRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC(=C(C(=C2)Cl)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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